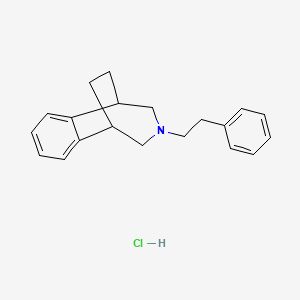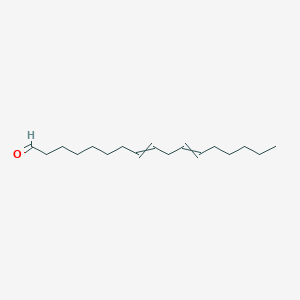![molecular formula C14H12Br2Se2 B14623389 1-Bromo-2-[[(2-bromophenyl)methyldiselanyl]methyl]benzene CAS No. 57239-60-8](/img/structure/B14623389.png)
1-Bromo-2-[[(2-bromophenyl)methyldiselanyl]methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-[[(2-bromophenyl)methyldiselanyl]methyl]benzene is an organoselenium compound characterized by the presence of bromine and diselenide groups attached to a benzene ring
Métodos De Preparación
The synthesis of 1-Bromo-2-[[(2-bromophenyl)methyldiselanyl]methyl]benzene typically involves the reaction of 2-bromobenzyl bromide with diselenide compounds under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
Análisis De Reacciones Químicas
1-Bromo-2-[[(2-bromophenyl)methyldiselanyl]methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The diselenide group can undergo redox reactions, where it can be reduced to selenol or oxidized to seleninic acid.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-2-[[(2-bromophenyl)methyldiselanyl]methyl]benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organoselenium compounds, which are valuable in various chemical transformations.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with antioxidant or anticancer properties.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties due to the presence of selenium atoms.
Mecanismo De Acción
The mechanism by which 1-Bromo-2-[[(2-bromophenyl)methyldiselanyl]methyl]benzene exerts its effects is primarily through its ability to undergo redox reactions. The diselenide group can interact with various molecular targets, such as enzymes or reactive oxygen species, modulating their activity. This interaction can lead to changes in cellular pathways, potentially resulting in antioxidant or anticancer effects.
Comparación Con Compuestos Similares
Similar compounds to 1-Bromo-2-[[(2-bromophenyl)methyldiselanyl]methyl]benzene include:
1-Bromo-2-methylbenzene: Lacks the diselenide group, making it less reactive in redox reactions.
2-Bromotoluene: Similar structure but without the diselenide group, limiting its applications in redox chemistry.
1-Bromo-2-(methylsulfonyl)benzene: Contains a sulfonyl group instead of diselenide, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its diselenide group, which imparts distinct redox properties and potential biological activities not found in its analogs.
Propiedades
Número CAS |
57239-60-8 |
|---|---|
Fórmula molecular |
C14H12Br2Se2 |
Peso molecular |
498.0 g/mol |
Nombre IUPAC |
1-bromo-2-[[(2-bromophenyl)methyldiselanyl]methyl]benzene |
InChI |
InChI=1S/C14H12Br2Se2/c15-13-7-3-1-5-11(13)9-17-18-10-12-6-2-4-8-14(12)16/h1-8H,9-10H2 |
Clave InChI |
IAPSJZHHEGBWPG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C[Se][Se]CC2=CC=CC=C2Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


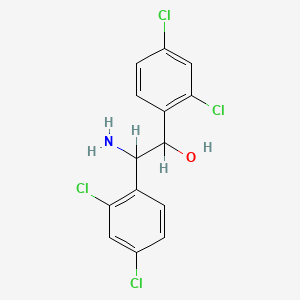
![3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol](/img/structure/B14623314.png)
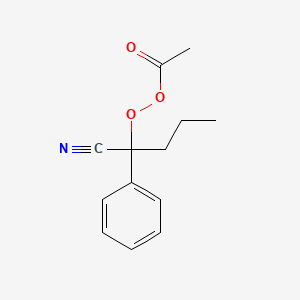
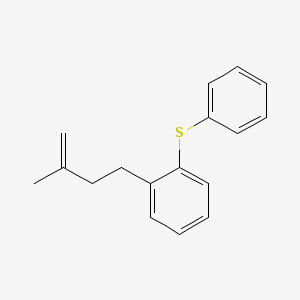
![{2-[(4-Octylphenyl)sulfanyl]phenyl}methanol](/img/structure/B14623326.png)
![Propanenitrile, 2,2'-[(1-cyano-1-methylethoxy)imino]bis[2-methyl-](/img/structure/B14623328.png)
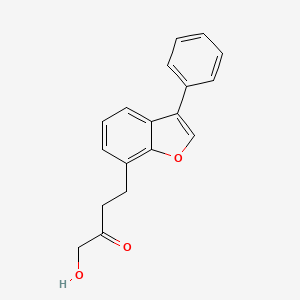
![Diethyl [(2,3-dimethoxyphenyl)methyl]phosphonate](/img/structure/B14623336.png)
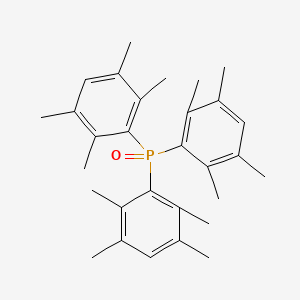
![N-[(4-Methylbenzene-1-carbothioyl)carbamoyl]benzamide](/img/structure/B14623343.png)
